molecular formula C21H23N3O2 B7141599 N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7141599
M. Wt: 349.4 g/mol
InChI Key: BTMIXXGGQHTRDH-UHFFFAOYSA-N
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Description

N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring, a phenylpyridine moiety, and a cyclopropanecarboxamide group

Properties

IUPAC Name

N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(16-6-7-16)23-19-8-10-24(11-9-19)21(26)18-12-17(13-22-14-18)15-4-2-1-3-5-15/h1-5,12-14,16,19H,6-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMIXXGGQHTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CN=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Phenylpyridine Moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of phenyl and a halogenated pyridine.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Cyclopropanecarboxamide Introduction: The final step involves the formation of the cyclopropanecarboxamide group, which can be introduced through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylpyridine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated derivatives of the phenylpyridine moiety.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets. It serves as a model compound in the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyridine moiety may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with hydrophobic regions. The cyclopropanecarboxamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Similar in structure but with a different substitution pattern on the piperidine ring.

    N-[1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide: Features a pyrazole ring instead of a phenylpyridine moiety.

Uniqueness

N-[1-(5-phenylpyridine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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